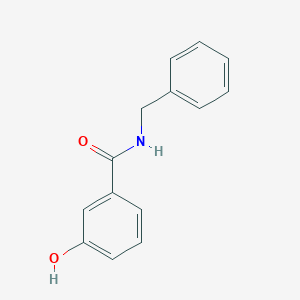

N-Benzyl-3-hydroxy-benzamide

Overview

Description

“N-Benzyl-3-hydroxy-benzamide” belongs to the class of organic compounds known as n-benzylbenzamides. These are compounds containing a benzamide moiety that is N-linked to a benzyl group . It is a convenient precursor to α-substituted benzylamines and an indicator for the titration of butyllithium and other lithium bases .

Synthesis Analysis

The synthesis of benzamides, including “N-Benzyl-3-hydroxy-benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient, providing a superior and recoverable catalyst, low reaction times, and a high-yielding and eco-friendly process .Molecular Structure Analysis

The molecular formula of “N-Benzyl-3-hydroxy-benzamide” is C7H7NO2. Its molecular weight is 137.1360 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reaction for the synthesis of benzamides, including “N-Benzyl-3-hydroxy-benzamide”, was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .Physical And Chemical Properties Analysis

“N-Benzyl-3-hydroxy-benzamide” has a melting point of 104-106 °C (lit.) and is soluble in acetone at 25 mg/mL, clear, colorless .Scientific Research Applications

Antioxidant Activity

N-Benzyl-3-hydroxy-benzamide and its derivatives have been found to exhibit significant antioxidant activity . This includes total antioxidant activity, free radical scavenging, and metal chelating activity . Some of these compounds have shown more effective antioxidant activity compared to standards .

Antibacterial Activity

These compounds have also been tested for their antibacterial activity against various gram-positive and gram-negative bacteria . The results of these tests can be used to guide further research in the development of new antibacterial drugs .

Antifungal Activity

Benzamides, a class of compounds to which N-Benzyl-3-hydroxy-benzamide belongs, have been found to exhibit antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Anti-inflammatory Activity

Benzamides have also been found to exhibit anti-inflammatory activity . This suggests that they could be used in the treatment of various inflammatory conditions .

Analgesic Activity

In addition to their anti-inflammatory properties, benzamides have also been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new analgesic drugs .

Antitumor Activity

Benzamides have been found to exhibit antitumor activity . This suggests that they could be used in the treatment of various types of cancer .

Industrial Applications

Amide compounds, including benzamides, are used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture .

Drug Discovery

Recently, amide compounds have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Mechanism of Action

Target of Action

N-Benzyl-3-hydroxy-benzamide is an experimental small molecule It’s worth noting that similar compounds, such as n-benzylbenzamide, have been found to inhibit the activity of tyrosinase , an enzyme that plays a crucial role in the production of melanin.

Mode of Action

Based on its structural similarity to n-benzylbenzamide, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Given the potential inhibition of tyrosinase, it could impact the melanogenesis pathway

Pharmacokinetics

The compound’s molecular weight (22726 g/mol) and structure suggest it may have favorable bioavailability

Result of Action

If it does inhibit tyrosinase as suggested, it could potentially reduce melanin production . This could have implications for conditions related to melanin, such as hyperpigmentation disorders.

Action Environment

The action, efficacy, and stability of N-Benzyl-3-hydroxy-benzamide can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at room temperature Additionally, the compound’s efficacy could be influenced by the pH and ionic strength of its environment

Safety and Hazards

“N-Benzyl-3-hydroxy-benzamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid dust formation, and ensure adequate ventilation .

Future Directions

While specific future directions for “N-Benzyl-3-hydroxy-benzamide” are not available, it is worth noting that reactivity studies of strong organic acids based on the replacement of one or both of the oxygens in benzoic acids with the trifluoromethanesulfonamide group have been reported . Novel derivatives of these types of acids were synthesized in good yields , indicating potential for further exploration and development in this area.

properties

IUPAC Name |

N-benzyl-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-8-4-7-12(9-13)14(17)15-10-11-5-2-1-3-6-11/h1-9,16H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTKGWDQXAODLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368469 | |

| Record name | N-Benzyl-3-hydroxy-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-3-hydroxy-benzamide | |

CAS RN |

15789-02-3 | |

| Record name | N-Benzyl-3-hydroxy-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-3-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)